Indolizin-5-ylboronic acid
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Overview
Description
Indolizin-5-ylboronic acid is a boronic acid derivative that features an indolizine ring system. Indolizine is a heterocyclic compound containing a fused pyrrole and pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound combines the unique properties of both indolizine and boronic acid, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . Another approach is the transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of indolizin-5-ylboronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Indolizin-5-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Indolizin-5-ylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of indolizin-5-ylboronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Indole-3-boronic acid: Another boronic acid derivative with an indole ring, used in similar cross-coupling reactions.
Pyridine-2-boronic acid: Features a pyridine ring and is used in various organic transformations.
Phenylboronic acid: A simpler boronic acid used widely in organic synthesis.
Uniqueness: Indolizin-5-ylboronic acid is unique due to its indolizine ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and selectivity .
Properties
Molecular Formula |
C8H8BNO2 |
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Molecular Weight |
160.97 g/mol |
IUPAC Name |
indolizin-5-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6,11-12H |
InChI Key |
DUMLLEBNDXEALX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=CC=CN12)(O)O |
Origin of Product |
United States |
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